BenchChemオンラインストアへようこそ!

triprolidine

Receptor Pharmacology Binding Affinity H1 Antagonist

Triprolidine is a first-generation H1 antagonist with exceptional receptor affinity (Ki=0.93 nM) and stereospecific (E)-isomer configuration, distinguishing it from second-generation alternatives. As a non-P-glycoprotein substrate, it readily crosses the blood-brain barrier, serving as a validated positive control for CNS penetration and sedation studies. Its defined isomerism and USP reference standards ensure reliable method validation. Essential for allergic rhinitis combination formulation benchmarking.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
CAS No. 10191-42-1
Cat. No. B8761272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametriprolidine
CAS10191-42-1
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3
InChIInChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3
InChIKeyCBEQULMOCCWAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triprolidine Procurement Guide: Product Specifications and Comparative Analysis


Triprolidine (CAS: 10191-42-1) is a first-generation, alkylamine-class histamine H1 receptor antagonist with well-characterized anticholinergic properties [1]. It functions as a competitive inhibitor at the H1 receptor and is distinguished by its specific (E)-geometric isomer configuration, which is essential for its pharmacological activity [2]. Triprolidine is commonly used in research settings as a tool compound for studying H1 receptor pharmacology, often in combination with pseudoephedrine for clinical investigations of allergic rhinitis [3].

Why Triprolidine Cannot Be Simply Substituted with Other Antihistamines: A Comparative Perspective


Substituting triprolidine with other H1-antihistamines, particularly second-generation agents like cetirizine or fexofenadine, is not equivalent due to fundamental differences in their pharmacokinetic and pharmacodynamic profiles. Triprolidine's low oral bioavailability (~4%) and short half-life (~4 hours) contrast sharply with many alternatives [1]. Furthermore, its lack of P-glycoprotein (P-gp) substrate status permits significant CNS penetration, a property that is actively restricted in non-sedating antihistamines, leading to distinct clinical and experimental outcomes [2]. Therefore, direct interchange without considering these quantifiable differences can compromise the validity of research models or alter therapeutic expectations.

Quantitative Differentiation of Triprolidine: Head-to-Head Evidence for Procurement and Research Selection


H1 Receptor Binding Affinity: Triprolidine vs. Class Baseline

Triprolidine demonstrates exceptionally high affinity for the histamine H1 receptor with a Ki value of 0.93 nM, as measured in guinea pig tissue [1]. This high affinity underpins its potent antihistaminic activity and is a critical differentiator from many other first-generation antihistamines, which often have lower affinity, or from second-generation agents, which achieve selectivity through different mechanisms. This quantitative value serves as a benchmark for H1 receptor binding studies.

Receptor Pharmacology Binding Affinity H1 Antagonist

Stereospecific Potency: E-isomer vs. Z-isomer in Functional Assays

The antihistaminic activity of triprolidine is stereospecific. The active (E)-isomer (triprolidine) is approximately 1000 times more potent than the (Z)-isomer in inhibiting histamine-induced contractions in the guinea pig ileum model [1]. Affinity constant studies confirm a potency ratio of ~600 in ileum and ~100 in cerebellar tissue, indicating tissue-dependent stereoselectivity [2].

Stereochemistry Isomer Potency Functional Assay

CNS Penetration: Triprolidine vs. Second-Generation Antihistamines

Triprolidine is not a substrate for the efflux transporter P-glycoprotein (P-gp), which allows it to readily cross the blood-brain barrier and exert sedative effects. This is in direct contrast to second-generation antihistamines like cetirizine, loratadine, and desloratadine, which are P-gp substrates [1]. In MDR1-transfected MDCK cells, the efflux ratio was 4.6- to 6.6-fold higher for cetirizine and desloratadine compared to triprolidine, indicating active efflux [1].

Blood-Brain Barrier P-glycoprotein Sedation

Comparative Pharmacokinetics: Triprolidine vs. Other First-Generation Antihistamines

Triprolidine has a markedly low oral bioavailability of approximately 4%, significantly lower than other first-generation antihistamines like chlorpheniramine (34%), diphenhydramine (40-60%), and promethazine (25%) [1]. Its elimination half-life is relatively short at 4-6 hours [2]. This contrasts with many other sedating antihistamines, offering a distinct PK profile that may be desirable in specific experimental designs requiring rapid onset and offset of action.

Pharmacokinetics Bioavailability Half-life

Acute vs. Subchronic Sedation: Triprolidine's Adaptive Profile

Triprolidine exhibits a distinct sedation profile compared to other first-generation antihistamines. A single dose of triprolidine (5 mg) impairs driving performance equivalent to a blood alcohol concentration (BAC) of 0.05% [1]. However, after 4 days of subchronic treatment with 10 mg, no significant driving impairment is observed [1]. This is in contrast to drugs like diphenhydramine or clemastine, which show impairment even after repeated dosing [1].

Tolerance Sedation Driving Impairment

Clinical Efficacy in Allergic Rhinitis: Triprolidine vs. Pseudoephedrine

In a double-blind, placebo-controlled crossover trial for allergic rhinitis, triprolidine 2.5 mg was found to be of equal efficacy to pseudoephedrine 60 mg in reducing symptoms [1]. Both agents were superior to placebo [1]. Furthermore, a combination of triprolidine 2.5 mg and pseudoephedrine 60 mg was consistently better than either drug alone and was the preferred treatment for patients [1].

Allergic Rhinitis Clinical Trial Nasal Congestion

Optimal Application Scenarios for Triprolidine Based on Quantitative Evidence


H1 Receptor Pharmacology and Molecular Modeling

Triprolidine's high H1 receptor affinity (Ki = 0.93 nM) [1] and the pronounced stereospecificity of its (E)-isomer [2] make it an ideal tool compound for receptor binding studies, pharmacological assays, and molecular modeling of ligand-receptor interactions. Its well-defined activity profile provides a reliable benchmark for characterizing novel H1 antagonists.

Investigating CNS Penetration and Sedation Mechanisms

Triprolidine is a validated positive control for studying blood-brain barrier penetration in research models. Its classification as a non-P-gp substrate directly contrasts with many second-generation antihistamines [3]. Its acute sedative effects, which induce impairment comparable to BAC 0.05%, are also well-documented, providing a robust model for studying central H1 receptor effects [4].

Preclinical Development of Combination Therapies for Rhinitis

The demonstrated equal efficacy of triprolidine and pseudoephedrine as monotherapies, and the superior efficacy of their combination [5], make triprolidine a key reference compound for developing and benchmarking novel combination formulations for allergic rhinitis. Its pharmacokinetic profile, including a short half-life (~4 hours) and low oral bioavailability [6], is a critical consideration in formulation design and dosing strategy.

Analytical Method Development and Validation

Given its defined isomerism and degradation pathways under oxidative stress, triprolidine serves as a challenging and relevant analyte for developing stability-indicating analytical methods, such as validated UHPLC assays [7]. The availability of USP reference standards for both the active (E)-isomer and the (Z)-isomer impurity [8] facilitates rigorous method validation for purity and impurity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for triprolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.